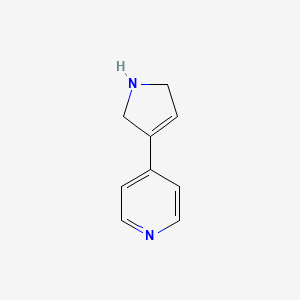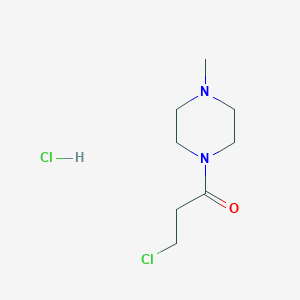
1-(4-メチルピペラジン-1-イル)-3-クロロプロパン-1-オン塩酸塩
概要
説明
“3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2O . It has a molecular weight of 227.13 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride” is 1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 185-190°C . The storage temperature is room temperature .科学的研究の応用
シンノリンの合成
この化合物は、一連の新しい6-置換-4-メチル-3-(4-アリールピペラジン-1-イル)シンノリンの合成に使用できます . これらのシンノリンは、対応する1-(2-アリールヒドラゾノ)-1-(4-アリールピペラジン-1-イル)プロパン-2-オンの分子内環化によって、潜在的な抗真菌剤として合成されます .
抗真菌活性
この化合物のいくつかの誘導体は、特定の株のカンジダ・アルビカンスとカンジダ・ガリブラタに対して中程度の抗真菌活性を示しています . これは、新しい抗真菌薬の開発のための潜在的な候補となっています .
抗菌活性
この化合物は、抗菌活性を示すピペラジンクロム-2-オン誘導体の合成に使用できます . 最も活性の高い8つのピペラジンクロム-2-オン誘導体の酸化還元酵素に対するドッキングシミュレーションは、酵素-阻害剤複合体が疎水性相互作用によって安定化されていることを示しました .
新しいアミドの合成
この化合物は、N-メチルピペラジンフラグメントを含む新しいカルボン酸アミドの合成に使用できます . これらのアミドは、1-メチルピペラジンまたは3-および4-(4-メチルピペラジン-1-イル)との反応によって合成されます .
薬理学的プロファイル
この化合物は、その幅広い薬理学的プロファイルから大きな関心を集めているシンノリン系列の一部です . これらには、抗菌、抗腫瘍、抗真菌、および抗炎症作用が含まれます .
新しい薬剤の開発
そのさまざまな生物活性と、他の生物活性化合物の合成における役割を考えると、「1-(4-メチルピペラジン-1-イル)-3-クロロプロパン-1-オン塩酸塩」は、新しい薬剤の開発に使用できます .
作用機序
3-CMPHCl is thought to act as a monoamine oxidase-B (MAO-B) inhibitor, which is an enzyme that breaks down monoamine neurotransmitters, such as dopamine and norepinephrine. By inhibiting the activity of MAO-B, 3-CMPHCl increases the concentration of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of anxiety, depression, and other mood disorders.
Biochemical and Physiological Effects
In addition to its potential use in the treatment of neurological and psychiatric disorders, 3-CMPHCl has been studied for its potential use in the treatment of other diseases, such as cancer and diabetes. In particular, 3-CMPHCl has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 3-CMPHCl has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
実験室実験の利点と制限
3-CMPHCl has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and wide availability. Additionally, 3-CMPHCl is relatively non-toxic, making it safe for use in laboratory experiments. However, 3-CMPHCl is also relatively unstable, and must be stored at low temperatures to prevent degradation. Additionally, 3-CMPHCl may interact with other chemicals and drugs, and should be used with caution in laboratory experiments.
将来の方向性
Given its potential therapeutic applications, there are many possible future directions for the study of 3-CMPHCl. These include further research into its potential use in the treatment of various diseases, such as cancer and diabetes, as well as its potential use in the treatment of neurological and psychiatric disorders. Additionally, further research into the mechanisms of action of 3-CMPHCl, as well as its biochemical and physiological effects, could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of 3-CMPHCl for laboratory experiments could allow for the development of new and improved methods of synthesis and storage.
Safety and Hazards
特性
IUPAC Name |
3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIGTWUWWXRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549255 | |
| Record name | 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92380-26-2 | |
| Record name | NSC59435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




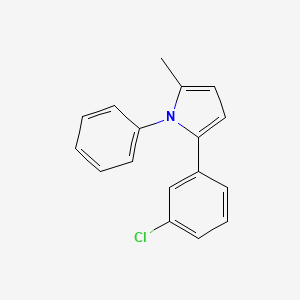
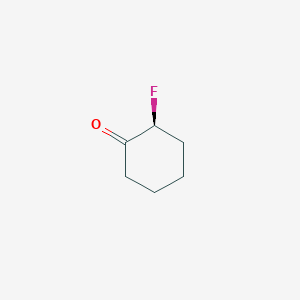
![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure/B1661516.png)

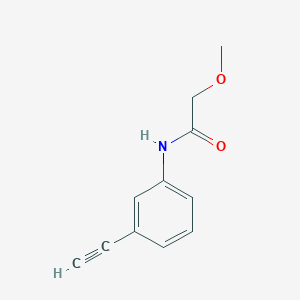
![2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid](/img/structure/B1661520.png)
![4-{[(4-Methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B1661521.png)
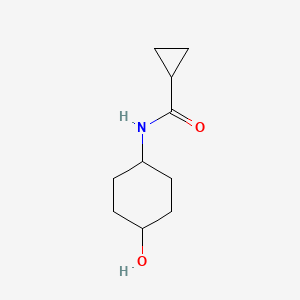
![ethyl N-[(E)-(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B1661523.png)



